3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,5-Dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzamide and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Substitution Reactions: The 2,5-dimethylphenyl group is introduced via a substitution reaction, often using a suitable halogenated precursor and a base.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole derivative and 3,5-dichlorobenzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the thiazole ring.
2,5-Dimethylphenylthiazole: Contains the thiazole ring and dimethylphenyl group but lacks the dichlorobenzamide moiety.
N-Phenylthiazol-2-ylbenzamide: Similar structure but with different substituents on the aromatic rings.
Uniqueness
3,5-Dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its dichlorobenzamide and thiazole moieties. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-10-3-4-11(2)15(5-10)16-9-24-18(21-16)22-17(23)12-6-13(19)8-14(20)7-12/h3-9H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSQHLAPARHJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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